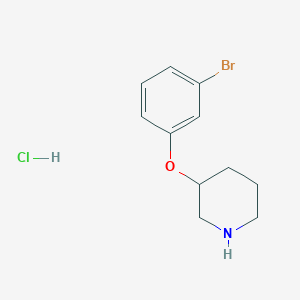

3-(3-Bromophenoxy)piperidine hydrochloride

CAS No.: 1185297-49-7

Cat. No.: VC2915719

Molecular Formula: C11H15BrClNO

Molecular Weight: 292.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185297-49-7 |

|---|---|

| Molecular Formula | C11H15BrClNO |

| Molecular Weight | 292.6 g/mol |

| IUPAC Name | 3-(3-bromophenoxy)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C11H14BrNO.ClH/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H |

| Standard InChI Key | OGFFOJZJLMJTRW-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)OC2=CC(=CC=C2)Br.Cl |

| Canonical SMILES | C1CC(CNC1)OC2=CC(=CC=C2)Br.Cl |

Introduction

Physical and Chemical Properties

Basic Properties

The following table summarizes the fundamental physical and chemical properties of 3-(3-Bromophenoxy)piperidine hydrochloride:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H15BrClN | |

| Molecular Weight | 276.60 g/mol | |

| Density | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water |

Spectral Data

Spectroscopic data for this compound are crucial for its identification and characterization:

-

Mass Spectrometry (MS): The molecular ion peak corresponds to , consistent with its molecular weight.

-

Infrared (IR) Spectroscopy: Functional groups such as amine (-NH), ether (-O-), and aromatic C-H stretching vibrations are observed.

-

Nuclear Magnetic Resonance (NMR): Proton and carbon spectra reveal shifts corresponding to the piperidine ring, bromophenyl group, and phenoxy linkage.

Synthesis of 3-(3-Bromophenoxy)piperidine Hydrochloride

General Synthetic Route

The synthesis of 3-(3-Bromophenoxy)piperidine hydrochloride typically involves:

-

Preparation of Bromophenol Derivative: Bromination of phenol using bromine or N-bromosuccinimide yields meta-substituted bromophenol.

-

Formation of Phenoxy Linkage: Reaction between bromophenol and piperidine under basic conditions forms the phenoxy-piperidine intermediate.

-

Hydrochloride Salt Formation: Acidification with hydrochloric acid results in the formation of the hydrochloride salt .

Reaction Conditions

The synthesis often employs solvents such as tetrahydrofuran (THF) or diethyl ether to facilitate nucleophilic substitution reactions. Catalysts like palladium on carbon may be used for hydrogenation steps if required .

Purification Techniques

Purification methods include:

-

Crystallization from aqueous or organic solvents.

-

Column chromatography using silica gel.

Applications in Research and Industry

Biological Activity

Piperidine derivatives, including 3-(3-Bromophenoxy)piperidine hydrochloride, are widely studied for their interactions with biological targets such as receptors and enzymes. These compounds serve as scaffolds in drug discovery due to their ability to modulate biological activity through structural modifications .

Pharmaceutical Intermediates

This compound is investigated as an intermediate in the synthesis of chiral drugs and other bioactive molecules. Its brominated aromatic structure provides versatility in functional group transformations .

Chemical Research

In organic synthesis, it acts as a precursor for more complex molecules through reactions like coupling, substitution, or reduction .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume